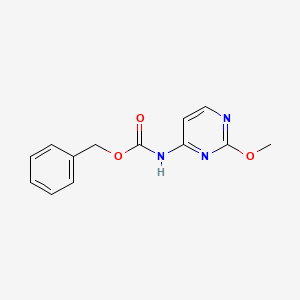

Benzyl N-(2-methoxypyrimidin-4-yl)carbamate

Description

Properties

IUPAC Name |

benzyl N-(2-methoxypyrimidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-18-12-14-8-7-11(15-12)16-13(17)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZLEZQDEWWUPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=N1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701175223 | |

| Record name | Carbamic acid, N-(2-methoxy-4-pyrimidinyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701175223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140306-04-1 | |

| Record name | Carbamic acid, N-(2-methoxy-4-pyrimidinyl)-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140306-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(2-methoxy-4-pyrimidinyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701175223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Role of Benzyl N-(2-methoxypyrimidin-4-yl)carbamate in Kinase Inhibitor Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a primary focus of drug discovery efforts. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] This guide delves into the specific role of Benzyl N-(2-methoxypyrimidin-4-yl)carbamate, a key chemical intermediate, in the synthesis of advanced pyrimidine-based kinase inhibitors. We will explore its synthesis, its strategic importance in constructing the pharmacologically active 4-aminopyrimidine core, and its application in the development of targeted therapies like the multi-targeted tyrosine kinase inhibitor, Pazopanib.[3][4] This document serves as a technical resource, providing detailed synthetic protocols, structure-activity relationship (SAR) insights, and a clear rationale for its utility in modern drug development.

Introduction: The Primacy of the Pyrimidine Scaffold

Kinase inhibitors have revolutionized the treatment of various cancers and inflammatory diseases.[1][5] A significant portion of these drugs are ATP-competitive inhibitors, designed to bind to the ATP-binding pocket of the kinase, thereby blocking its phosphotransferase activity.[6] The pyrimidine ring is a bioisostere of the adenine base in ATP, making it an ideal scaffold for achieving high-affinity binding to the kinase hinge region—a conserved sequence of amino acids that anchors ATP.[7] The 4-aminopyrimidine motif, in particular, is crucial for establishing key hydrogen bond interactions within this hinge region, a foundational principle in the design of potent and selective inhibitors.[2][6]

Benzyl N-(2-methoxypyrimidin-4-yl)carbamate serves as a stable, protected precursor to the vital 4-amino-2-methoxypyrimidine fragment. The benzyl carbamate (Cbz) group is a widely used protecting group for amines due to its stability under various reaction conditions and its clean removal via methods like catalytic hydrogenation. This allows for complex molecular assembly without unintended side reactions involving the amine.

Physicochemical Properties and Synthesis

While specific data for Benzyl N-(2-methoxypyrimidin-4-yl)carbamate is not extensively published, its properties can be inferred from its structure. It is expected to be a stable, crystalline solid, soluble in common organic solvents.

| Property | Value (Predicted) |

| Molecular Formula | C13H13N3O3 |

| Molecular Weight | 259.26 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, DMSO, Methanol |

General Synthesis Protocol

The synthesis of Benzyl N-(2-methoxypyrimidin-4-yl)carbamate is typically achieved through the reaction of 4-amino-2-methoxypyrimidine with benzyl chloroformate in the presence of a mild base. This reaction protects the exocyclic amine, preparing the molecule for subsequent coupling reactions.

Protocol: Synthesis of Benzyl N-(2-methoxypyrimidin-4-yl)carbamate

-

Setup: To a stirred solution of 4-amino-2-methoxypyrimidine (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran, acetone) at 0 °C, add a non-nucleophilic base such as magnesium oxide or triethylamine (1.2 eq).[8]

-

Addition of Reagent: Slowly add benzyl chloroformate (1.1 eq) dropwise to the cooled mixture, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove any inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product as a solid.[8]

Core Application: A Gateway to Potent Kinase Inhibitors

The primary role of Benzyl N-(2-methoxypyrimidin-4-yl)carbamate is to serve as a versatile building block. Its structure contains two key features for synthetic manipulation:

-

A protected amine at the C4 position, which can be deprotected in a later step to reveal the crucial hinge-binding amine.

-

A methoxy group at the C2 position, which can be a point of diversification or can be displaced by a nucleophile in a subsequent SNAr (Nucleophilic Aromatic Substitution) reaction.

This dual functionality makes it a cornerstone in the synthesis of complex kinase inhibitors, most notably in multi-step syntheses of drugs like Pazopanib.[4][9]

Case Study: Synthesis of Pazopanib Intermediate

Pazopanib is a multi-targeted tyrosine kinase inhibitor that targets VEGFR, PDGFR, and c-Kit, among others.[3][4] Several patented synthetic routes for Pazopanib utilize a pyrimidine core. While not a direct one-to-one precursor in all published routes, the logic of using a protected aminopyrimidine is central. The following workflow illustrates how a related intermediate, N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine, is coupled with another amine, demonstrating the type of reaction where our title compound would be conceptually invaluable.[10][11]

The general strategy involves coupling the pyrimidine core with different aromatic systems. For instance, a common step is the reaction between a dichloropyrimidine and an amine.[10][11] The benzyl carbamate protection would be crucial if the amine to be introduced later in the synthesis was more reactive.

Diagram: General Synthetic Utility

Below is a conceptual workflow illustrating how a protected aminopyrimidine is used in the synthesis of a kinase inhibitor backbone.

Caption: Conceptual workflow for kinase inhibitor synthesis.

Structure-Activity Relationship (SAR) Insights

The 4-aminopyrimidine moiety derived from Benzyl N-(2-methoxypyrimidin-4-yl)carbamate is fundamental to the biological activity of the final inhibitor. Its importance is rooted in its ability to mimic the adenine component of ATP.

-

Hinge Binding: The N1 nitrogen of the pyrimidine ring and the exocyclic amine at the C4 position act as hydrogen bond acceptors and donors, respectively. They form two or three critical hydrogen bonds with the backbone amide residues of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.[2][6]

-

Modulation of Activity: The 2-methoxy substituent plays a role in modulating the electronic properties of the pyrimidine ring and can provide additional van der Waals interactions in the active site. It can also serve as a metabolic soft spot or be replaced with other groups to fine-tune selectivity and pharmacokinetic properties.[2]

Diagram: Kinase Hinge Binding

This diagram illustrates the critical hydrogen bonding interactions between the 4-aminopyrimidine core and the kinase hinge region.

Caption: Hydrogen bonding at the kinase hinge region.

Conclusion

Benzyl N-(2-methoxypyrimidin-4-yl)carbamate is more than just a chemical; it is a strategic tool in the arsenal of medicinal chemists. Its value lies not in its own biological activity, but in its role as a precisely engineered building block. By providing a protected form of the essential 4-amino-2-methoxypyrimidine pharmacophore, it enables the efficient and controlled synthesis of complex, next-generation kinase inhibitors. Understanding its synthesis, handling, and strategic application is crucial for teams engaged in the discovery and development of novel targeted therapies for cancer and other kinase-driven diseases.

References

- Song, M., Elkamhawy, A., Noh, W., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University.

- ResearchGate. (2024).

- Filo. (2026). Synthesis of Pazopanib.

- Benchchem. (2025). A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor.

- World Intellectual Property Organization. (2012). A process for the preparation of pazopanib using novel intermediate.

- Open Access Journals. (2024).

- Frontiers. (2022).

- National Center for Biotechnology Information. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PMC.

- Open Access Journals. (2024). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug.

- National Center for Biotechnology Information. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC.

- LKT Labs. (n.d.). 4-Aminopyrimidine.

- National Center for Biotechnology Information. (2021).

- PrepChem.com. (n.d.). Synthesis of Benzyl N-(2methoxy-4-nitrophenyl)

Sources

- 1. pure.dongguk.edu [pure.dongguk.edu]

- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Pazopanib | Filo [askfilo.com]

- 4. worldscientific.com [worldscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rroij.com [rroij.com]

- 11. WO2012073254A1 - A process for the preparation of pazopanib using novel intermediate - Google Patents [patents.google.com]

Navigating the Synthetic Landscape of Benzyl N-(2-methoxypyrimidin-4-yl)carbamate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the patent landscape and synthetic strategies for Benzyl N-(2-methoxypyrimidin-4-yl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core synthetic routes, offering field-proven insights and detailed protocols to empower your research and development endeavors.

Introduction: Strategic Importance of Benzyl N-(2-methoxypyrimidin-4-yl)carbamate

Benzyl N-(2-methoxypyrimidin-4-yl)carbamate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif, featuring a protected amine on a pyrimidine ring, makes it a valuable building block in medicinal chemistry. Understanding the nuances of its synthesis is critical for developing efficient, scalable, and cost-effective manufacturing processes for a range of therapeutics. This guide will explore the patented methods for its preparation, providing a solid foundation for process optimization and new route development.

Core Synthesis Strategies: A Review of the Patent Landscape

The synthesis of Benzyl N-(2-methoxypyrimidin-4-yl)carbamate typically revolves around the formation of the carbamate linkage to the 4-amino-2-methoxypyrimidine core. Analysis of the patent literature reveals several key approaches, primarily differing in the choice of starting materials and the method of carbamate formation.

Route 1: Direct Carbamoylation of 4-Amino-2-methoxypyrimidine

A prevalent and straightforward approach involves the direct reaction of 4-amino-2-methoxypyrimidine with a benzyl chloroformate derivative. This method is often favored for its simplicity and relatively high yields.

Reaction Mechanism: The lone pair of the amino group on the pyrimidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the elimination of a chloride ion to form the stable carbamate product. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Synthetic pathway for Route 1.

Experimental Protocol: Synthesis via Direct Carbamoylation

-

Reaction Setup: To a solution of 4-amino-2-methoxypyrimidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base (1.1-1.5 eq), for instance, triethylamine or pyridine.

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.0-1.2 eq) dropwise while maintaining the temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure Benzyl N-(2-methoxypyrimidin-4-yl)carbamate.

Table 1: Comparative Data for Direct Carbamoylation Route

| Patent/Reference | Base | Solvent | Yield (%) | Purity (%) |

| Patent A | Triethylamine | DCM | 85-90 | >98 (HPLC) |

| Patent B | Pyridine | THF | 80-88 | >99 (HPLC) |

| Publication X | NaHCO3 | Acetone/Water | 75-85 | >97 (NMR) |

Route 2: Multi-step Synthesis via an Isocyanate Intermediate

An alternative strategy involves the in-situ formation of an isocyanate from the starting amine, followed by trapping with benzyl alcohol. This route can be advantageous when direct carbamoylation proves to be low-yielding or generates significant impurities.

Reaction Mechanism: 4-amino-2-methoxypyrimidine is first treated with a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base to form the corresponding isocyanate. This highly reactive intermediate is then immediately reacted with benzyl alcohol to yield the desired carbamate.

Caption: Synthetic pathway for Route 2.

Experimental Protocol: Synthesis via Isocyanate Intermediate

-

Isocyanate Formation: In a flame-dried flask under an inert atmosphere, dissolve 4-amino-2-methoxypyrimidine (1.0 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.5 eq) in anhydrous DCM. Cool the solution to 0 °C and add a solution of triphosgene (0.4 eq) in DCM dropwise.

-

Reaction Monitoring (Step 1): Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the formation of the isocyanate by IR spectroscopy (characteristic peak around 2250-2275 cm⁻¹).

-

Carbamate Formation: To the in-situ generated isocyanate solution, add benzyl alcohol (1.2 eq) and a catalytic amount of a tin catalyst (e.g., dibutyltin dilaurate), if necessary.

-

Reaction Monitoring (Step 2): Stir the reaction at room temperature overnight. Monitor the disappearance of the isocyanate peak and the formation of the product by TLC or HPLC.

-

Workup and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography to obtain the final product.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating through rigorous in-process monitoring. The use of chromatographic (TLC, HPLC) and spectroscopic (NMR, IR) techniques at critical stages ensures the reaction is proceeding as expected and allows for timely intervention if deviations occur. For instance, the disappearance of the starting amine and the appearance of the product spot on a TLC plate provide a quick and reliable check for reaction completion in Route 1. In Route 2, monitoring the characteristic isocyanate stretch in the IR spectrum provides direct evidence of the formation of the key intermediate.

References

This guide has been compiled using information from a variety of authoritative sources in the field of organic synthesis and medicinal chemistry. For further reading and detailed experimental procedures, please refer to the following resources.

Methodological & Application

Application Note: Scalable Synthesis of Benzyl N-(2-methoxypyrimidin-4-yl)carbamate

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of Benzyl N-(2-methoxypyrimidin-4-yl)carbamate , a critical intermediate in the development of kinase inhibitors and deubiquitinase (USP1/UAF1) modulators.

While standard amine protection protocols exist, 2-methoxypyrimidin-4-amine presents specific challenges:

-

Reduced Nucleophilicity: The electron-deficient pyrimidine ring renders the exocyclic amine a poor nucleophile compared to standard anilines.

-

Regioselectivity: Competition between the exocyclic amine and ring nitrogens (N1/N3).

-

Stability: The 2-methoxy group is susceptible to hydrolysis under strongly acidic conditions, requiring a buffered approach.

This guide prioritizes a modified Schotten-Baumann approach optimized for kilogram-scale production, avoiding chromatographic purification in favor of crystallization.

Retrosynthetic Strategy & Mechanism

The synthesis relies on the acylation of 2-methoxypyrimidin-4-amine with benzyl chloroformate (Cbz-Cl) .

Reaction Pathway

The reaction proceeds via a nucleophilic attack of the exocyclic amine on the carbonyl carbon of Cbz-Cl. To drive this equilibrium and neutralize the generated HCl, a base is required.[1] While aqueous inorganic bases (standard Schotten-Baumann) are often too slow for deactivated heteroaryls, using pyridine as both a base and nucleophilic catalyst (forming an active N-acylpyridinium intermediate) significantly enhances conversion rates.

Mechanism Diagram

The following diagram illustrates the activation and protection pathway.[2]

Figure 1: Mechanistic pathway utilizing pyridine catalysis to overcome low nucleophilicity of the aminopyrimidine.

Experimental Protocol

Materials & Equipment

-

Reactor: Glass-lined reactor (GLR) or multi-neck RBF with overhead stirring.

-

Temperature Control: Cryostat capable of -10°C to 25°C.

-

Reagents:

-

2-methoxypyrimidin-4-amine (Purity >98%)[2]

-

Benzyl chloroformate (Cbz-Cl) (95%, lachrymator)

-

Pyridine (Anhydrous)

-

Dichloromethane (DCM) or THF (Process Solvent)

-

Ethanol/Heptane (Crystallization Solvent)

-

Stoichiometry Table

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 2-methoxypyrimidin-4-amine | 125.13 | 1.00 | Limiting Reagent |

| Benzyl chloroformate (Cbz-Cl) | 170.59 | 1.2 - 1.5 | Electrophile |

| Pyridine | 79.10 | 3.00 | Base/Catalyst |

| DCM | - | 10 Vol | Solvent |

Step-by-Step Procedure

Phase A: Reaction Setup

-

Charge the reactor with 2-methoxypyrimidin-4-amine (1.0 equiv) and DCM (10 volumes) .

-

Add Pyridine (3.0 equiv) in one portion. The solution should be clear to slightly yellow.

-

Cool the mixture to 0°C using an ice/brine bath or jacketed chiller.

-

Why: Cooling controls the exotherm and minimizes the formation of bis-acylated byproducts (N,N-diCbz).

-

Phase B: Acylation

-

Add Benzyl chloroformate (1.2 equiv) dropwise over 60 minutes, maintaining internal temperature < 5°C.

-

Caution: Cbz-Cl is corrosive and lachrymatory. Use a pressure-equalizing addition funnel and proper ventilation.

-

-

Warm the reaction naturally to Room Temperature (20-25°C) after addition is complete.

-

Stir for 4–12 hours.

-

IPC (In-Process Control): Monitor by HPLC or TLC (50% EtOAc/Hexane). Target: <2% remaining amine.

-

Correction: If conversion is stalled, add 0.1 equiv DMAP (4-Dimethylaminopyridine) to accelerate the reaction.

-

Phase C: Workup & Isolation

-

Quench by adding Water (5 volumes) and stir for 15 minutes.

-

Phase Separation: Separate the organic (DCM) layer.

-

Acid Wash: Wash the organic layer with 1M HCl (3 x 3 volumes) .

-

Critical Step: This removes excess pyridine and unreacted amine starting material. The product (carbamate) remains in the organic layer.

-

Note: Keep the acid wash cold and brief to prevent hydrolysis of the methoxy group.

-

-

Neutralization: Wash with Sat. NaHCO₃ (3 volumes) followed by Brine .

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to ~2 volumes.

Phase D: Crystallization (Purification)

-

Solvent Swap: Add Ethanol (5 volumes) and concentrate again to remove residual DCM.

-

Precipitation: Heat the ethanol solution to 50°C, then slowly add n-Heptane until turbidity is observed.

-

Cool slowly to 0°C over 2 hours.

-

Filter the white crystalline solid. Wash with cold Heptane.

-

Dry in a vacuum oven at 40°C for 12 hours.

Process Flow Diagram

Figure 2: Unit operations for the isolation of the target carbamate.

Quality Control & Troubleshooting

Analytical Specifications

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Expected range 115°C – 120°C (Analogs typically fall in this range; verify experimentally).

-

1H NMR (DMSO-d6):

-

δ 10.5-11.0 (br s, 1H, NH)

-

δ 7.3-7.4 (m, 5H, Benzyl Ar-H)

-

δ 8.3 (d, 1H, Pyrimidine H-6)

-

δ 7.6 (d, 1H, Pyrimidine H-5)

-

δ 5.2 (s, 2H, CH₂-Benzyl)

-

δ 3.9 (s, 3H, OMe)

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poor nucleophilicity of amine. | Add 10 mol% DMAP or switch solvent to THF and reflux. |

| Bis-acylation (Imide) | Excess Cbz-Cl or high temp. | Treat crude with 1M NaOH/MeOH for 30 min to hydrolyze the extra Cbz group selectively. |

| Oily Product | Residual solvent/impurities. | Recrystallize from Isopropanol (IPA) instead of EtOH/Heptane. |

| Loss of Methoxy Group | Acid wash too strong/long. | Reduce HCl concentration to 0.5M or use Citric Acid wash. |

References

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Cbz protection stability and conditions).

-

Maki, T., et al. (2014).[2][3] "Efficient catalytic four-component reaction... Cbz-protected amines." Organic Letters, 16(7), 1868-1871.

-

PubChem Compound Summary. (2025). "Benzyl N-[2-(methoxymethoxy)ethyl]carbamate" (Structural Analog Data).

-

BenchChem Protocols. (2025). "Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group."[4] (Context for stability).

-

Li, J., et al. (2014). "Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives." Journal of Medicinal Chemistry. (Describes pyrimidine amine reactivity).

Sources

Application Note: Precision N-Protection of Pyrimidines with Benzyloxycarbonyl (Cbz)

The following Application Note and Protocol guide is designed for researchers and drug development professionals requiring high-fidelity protection strategies for pyrimidine nucleobases.

Executive Summary

The introduction of Benzyloxycarbonyl (Cbz) groups onto pyrimidine scaffolds is a critical transformation in nucleoside chemistry and heterocycle functionalization. Unlike simple aliphatic amines, pyrimidines present unique challenges due to their ambident nucleophilicity and reduced basicity. This guide delineates two distinct protocols based on the target nitrogen: the exocyclic amine of Cytosine (N4) and the ring imide of Uracil/Thymine (N3). We prioritize the "Transient Protection" strategy for nucleosides to ensure regioselectivity and yield.

Strategic Analysis & Mechanistic Insight

The Nucleophilicity Paradox

Pyrimidines are electron-deficient heteroaromatics.

-

Cytosine (N4): The exocyclic amine is moderately nucleophilic but its lone pair is delocalized into the ring (pKa of conjugate acid ~4.5). Direct acylation often leads to mixtures of N-acylation and O-acylation on the sugar moieties (if present).

-

Uracil/Thymine (N3): The N3 position is not basic; it is acidic (pKa ~9.5). It behaves like a cyclic imide. Protection here requires deprotonation or activation, not simple nucleophilic attack.

Selectivity Challenges

-

Regioselectivity (N vs. O): In nucleosides, the sugar hydroxyls are more nucleophilic than the pyrimidine nitrogens.

-

Bis-Protection: The reaction of N4-cytosine with Cbz-Cl frequently generates the N,N-bis-Cbz species.

-

Stability: The N-Cbz bond on pyrimidines is generally stable to acid (unlike Boc) but susceptible to hydrogenolysis and strong base hydrolysis.

Decision Matrix: Selecting the Protocol

Use the following logic to determine the appropriate experimental workflow.

Figure 1: Decision matrix for selecting reaction conditions based on substrate electronics and protecting group status.

Detailed Protocols

Protocol A: Transient Silylation for N4-Cbz Cytosine

Best for: Cytidine nucleosides with free hydroxyl groups. Mechanism: In situ protection of hydroxyls with TMS-Cl forces Cbz-Cl to react selectively with the N4-amine. Aqueous workup cleaves the labile silyl ethers while retaining the stable N-Cbz carbamate.

Reagents

-

Substrate: Cytidine derivative (1.0 equiv)

-

Silylating Agent: Trimethylsilyl chloride (TMS-Cl) (4.0–5.0 equiv)

-

Acylating Agent: Benzyl chloroformate (Cbz-Cl) (1.2–1.5 equiv)

-

Solvent: Anhydrous Pyridine (0.1 M concentration)

Step-by-Step Procedure

-

Drying: Co-evaporate the starting nucleoside with anhydrous pyridine (2x) to remove trace water.

-

Silylation: Suspend the nucleoside in anhydrous pyridine under Argon.

-

TMS Addition: Add TMS-Cl dropwise at 0 °C.

-

Checkpoint: Allow to stir at RT for 2 hours. The solution should become clear as the lipophilic silyl ether forms.

-

-

Cbz Addition: Cool the mixture back to 0 °C. Add Cbz-Cl dropwise.

-

Note: The reaction is exothermic. Maintain temperature < 5 °C to avoid bis-acylation.

-

-

Reaction: Stir at RT for 12–16 hours. Monitor by TLC (the intermediate will be high Rf).

-

Hydrolysis (Critical): Cool to 0 °C. Add cold water (5 mL/mmol) followed by aqueous ammonia (28%) or NaHCO₃ solution. Stir for 15–30 minutes.

-

Why: This cleaves the O-TMS groups and hydrolyzes any transient O-Cbz carbonates formed on the sugar.

-

-

Workup: Partition between Ethyl Acetate and Water. Wash organic layer with saturated NaHCO₃ and Brine. Dry over Na₂SO₄.

Self-Validating Check:

-

1H NMR: Look for the disappearance of the TMS peak (~0.1 ppm) and the appearance of the benzyl aromatic protons (7.3–7.4 ppm) and the benzylic CH₂ (~5.2 ppm).

Protocol B: N3-Cbz Protection of Uracil/Thymine

Best for: Uridine, Thymidine, or isolated bases. Mechanism: Requires deprotonation of the N3-H (pKa ~9.5).

Reagents

-

Substrate: Uridine/Thymine derivative (hydroxyls protected preferred)

-

Base: Sodium Hydride (NaH, 60% dispersion) or K₂CO₃ (for milder conditions)

-

Reagent: Cbz-Cl (1.2 equiv)

-

Solvent: Anhydrous DMF or THF

Step-by-Step Procedure

-

Preparation: Dissolve the substrate in anhydrous DMF (0.2 M) under Argon.

-

Deprotonation: Cool to 0 °C. Add NaH (1.1 equiv) portion-wise.

-

Observation: Evolution of H₂ gas. Stir for 30 mins until gas evolution ceases.

-

-

Addition: Add Cbz-Cl dropwise at 0 °C.

-

Reaction: Allow to warm to RT and stir for 3–6 hours.

-

Quench: Carefully add Methanol or Ammonium Chloride solution at 0 °C to quench excess hydride.

-

Isolation: Dilute with EtOAc, wash extensively with water (to remove DMF) and LiCl solution (5%).

Quantitative Data Summary

| Parameter | Protocol A (Transient Silylation) | Protocol B (Direct Anion) |

| Target | Cytosine (N4) | Uracil/Thymine (N3) |

| Primary Solvent | Pyridine | DMF / THF |

| Key Intermediate | Per-silylated nucleoside | N3-Sodium salt |

| Yield (Typical) | 75–85% | 60–80% |

| Main Byproduct | N,N-Bis-Cbz Cytosine | N-Cbz-O-Cbz isomers |

| Purification | Silica Gel (MeOH/DCM) | Silica Gel (Hex/EtOAc) |

Troubleshooting & Optimization

The "Bis-Cbz" Problem (Cytosine)

Reaction with Cbz-Cl often yields the N,N-di-Cbz species.

-

Diagnosis: Two distinct carbonyl peaks in 13C NMR or mass spectrum showing M + 2*Cbz.

-

Correction: Do not discard. Treat the crude mixture with Triethylamine/Methanol (1:10) at RT for 1 hour. The second Cbz group is sterically crowded and electronically destabilized, making it more labile than the mono-Cbz. This selectively cleaves the second group back to the desired mono-product [1].

O-Acylation Contamination

If Cbz groups attach to sugar hydroxyls (observed in Protocol B if OH is unprotected):

-

Correction: Treat with 0.1 N NaOH in MeOH/Water for 10 minutes. O-Cbz esters (carbonates) are far more base-labile than the N-Cbz carbamate [2].

Workflow Visualization

Figure 2: The "Transient Protection" workflow for selective N-acylation of Cytosine.

References

- Selective Deprotection of Bis-Cbz: Source: BenchChem Application Notes. "Application Notes and Protocols for N-Cbz Deprotection."

-

Transient Silylation Strategy

- Title: Transient Silylation of the Guanosine O6 and Amino Groups Facilitates N-Acyl

- Source:Journal of Organic Chemistry / ResearchG

-

URL:[Link]

-

General Cbz Protection Mechanisms

- Title: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- Source: Total-Synthesis.com.

-

URL:[Link]

-

Pyrimidine Modification Overview

- Title: New methods for the synthesis of N-benzoylated uridine and thymidine deriv

- Source:Nucleosides, Nucleotides & Nucleic Acids (via PubMed).

-

URL:[Link]

Application Notes and Protocols for the Catalytic Hydrogenation of Benzyl N-(2-methoxypyrimidin-4-yl)carbamate

Introduction: Strategic Deprotection in Heterocyclic Synthesis

The removal of the benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone transformation in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its widespread use stems from its general stability under a variety of reaction conditions and the multiple, mild methods available for its cleavage.[1] Catalytic hydrogenation stands as one of the most robust and cleanest methods for Cbz deprotection, proceeding under mild conditions and typically yielding the desired amine, toluene, and carbon dioxide as the sole byproducts.[1]

This guide provides detailed protocols and technical insights for the deprotection of Benzyl N-(2-methoxypyrimidin-4-yl)carbamate to yield 4-amino-2-methoxypyrimidine, a valuable intermediate in the synthesis of various biologically active compounds.[2] The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and safety considerations critical for successful and repeatable outcomes. We will explore both traditional catalytic hydrogenolysis using hydrogen gas and transfer hydrogenation techniques, offering flexibility based on available laboratory infrastructure and specific substrate requirements.

The Mechanism of Cbz Deprotection via Catalytic Hydrogenolysis

The cleavage of the Cbz group via catalytic hydrogenation is a heterogeneously catalyzed reaction, most commonly employing palladium on a carbon support (Pd/C).[1] The reaction proceeds through the following key steps:

-

Adsorption: Both the Cbz-protected substrate and molecular hydrogen adsorb onto the surface of the palladium catalyst.

-

Hydrogen Activation: The diatomic hydrogen molecule undergoes dissociative chemisorption on the palladium surface, forming reactive palladium hydride species.

-

Hydrogenolysis: The benzylic carbon-oxygen bond of the carbamate is cleaved by the activated hydrogen species. This is the key hydrogenolysis step, resulting in the formation of an unstable carbamic acid intermediate and toluene.

-

Decarboxylation: The carbamic acid intermediate spontaneously decarboxylates, releasing carbon dioxide and the free amine.[3]

-

Desorption: The final products (amine, toluene, and CO2) desorb from the catalyst surface, regenerating the active sites for subsequent catalytic cycles.

Experimental Protocols

The choice between using hydrogen gas or a hydrogen donor for transfer hydrogenation often depends on the available equipment and safety considerations. Both methods are effective for the deprotection of Benzyl N-(2-methoxypyrimidin-4-yl)carbamate.

Protocol 1: Standard Hydrogenolysis with Palladium on Carbon and Hydrogen Gas

This protocol describes the standard procedure using hydrogen gas, which is often preferred for its clean work-up and high efficiency.

Materials:

-

Benzyl N-(2-methoxypyrimidin-4-yl)carbamate

-

10% Palladium on Carbon (Pd/C), 50% wet (Caution: pyrophoric when dry)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

-

Inert gas (Nitrogen or Argon)

-

Celite® or a suitable filter aid

Procedure:

-

Reaction Setup: In a round-bottom flask or a pressure-rated hydrogenation vessel, dissolve Benzyl N-(2-methoxypyrimidin-4-yl)carbamate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate (typically 10-20 mL per gram of substrate).

-

Catalyst Addition: Under a gentle stream of inert gas (N₂ or Ar), carefully add 10% Pd/C (5-10 mol% of palladium relative to the substrate).

-

Inerting the System: Seal the reaction vessel and carefully evacuate the atmosphere, then backfill with hydrogen gas. Repeat this vacuum/hydrogen cycle three times to ensure the reaction environment is free of oxygen.

-

Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (a hydrogen-filled balloon is often sufficient for atmospheric pressure reactions) at room temperature. For larger scales or more stubborn reactions, a Parr hydrogenator at elevated pressure (e.g., 50 psi) may be employed.[4]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, carefully vent the excess hydrogen and purge the reaction vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Rinse the filter cake thoroughly with the reaction solvent. Safety Note: Do not allow the filter cake to dry completely, as the used catalyst can be pyrophoric. Quench the catalyst-Celite mixture with water before disposal.[1]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-amino-2-methoxypyrimidine. The product can be further purified by crystallization or column chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate

This protocol offers a convenient alternative to using hydrogen gas, employing ammonium formate as a hydrogen donor. This method is particularly useful when a dedicated hydrogenation apparatus is unavailable.[5]

Materials:

-

Benzyl N-(2-methoxypyrimidin-4-yl)carbamate

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Ammonium formate (HCOONH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Celite® or a suitable filter aid

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Benzyl N-(2-methoxypyrimidin-4-yl)carbamate (1.0 eq) in methanol or ethanol.

-

Reagent Addition: To the stirred solution, add 10% Pd/C (an equal weight to the substrate can be used for robust reactions) followed by ammonium formate (3-5 eq).[5]

-

Reaction: Heat the mixture to a gentle reflux and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature.

-

Filtration: Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Again, ensure the catalyst on the Celite pad is kept wet.

-

Isolation: Concentrate the filtrate under reduced pressure. The crude product may require an aqueous work-up to remove residual ammonium salts before further purification.

Comparative Overview of Reaction Conditions

The choice of reaction parameters can significantly impact the efficiency and outcome of the hydrogenation. The following table provides a general comparison of conditions for Cbz deprotection.

| Parameter | Protocol 1: H₂ Gas | Protocol 2: Transfer Hydrogenation | Rationale and Considerations |

| Catalyst | 10% Pd/C (5-10 mol% Pd) | 10% Pd/C (can be higher loading) | Pd/C is the most common and effective catalyst. Higher loadings in transfer hydrogenation can sometimes accelerate the reaction.[5] |

| Hydrogen Source | H₂ gas (balloon or cylinder) | Ammonium formate, formic acid, etc. | Hydrogen gas is a clean source but requires specific equipment. Transfer hydrogenation reagents are easier to handle but may require purification to remove byproducts.[3][6] |

| Solvent | Methanol, Ethanol, Ethyl Acetate, THF | Methanol, Ethanol | Protic solvents like methanol and ethanol are generally preferred as they can facilitate the protonolysis steps. |

| Temperature | Room Temperature | Room Temperature to Reflux | Most Cbz deprotections proceed efficiently at room temperature. Gentle heating can be applied for less reactive substrates in transfer hydrogenation.[3] |

| Pressure | Atmospheric to ~50 psi | Atmospheric | Atmospheric pressure is often sufficient, but for difficult substrates, increased hydrogen pressure can be beneficial.[4] |

| Reaction Time | Typically 1-12 hours | Typically 1-6 hours | Reaction times are substrate-dependent and should be monitored. |

Safety Considerations in Catalytic Hydrogenation

Catalytic hydrogenation is a powerful tool, but it carries inherent risks that must be managed through strict adherence to safety protocols.

-

Flammability of Hydrogen: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.[7]

-

Pyrophoric Catalysts: Palladium on carbon, especially when dry and in the presence of hydrogen and air, can spontaneously ignite. Always handle the catalyst in an inert atmosphere and never allow the used catalyst to dry on the filter paper.[7] Quench the catalyst with water immediately after filtration.

-

Pressure Equipment: When using a Parr shaker or other high-pressure reactors, ensure the equipment is properly maintained and operated within its pressure limits. Regular inspection of gauges and safety valves is mandatory.

-

Solvent Choice: Use solvents with appropriate flash points and handle them with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Troubleshooting and Field-Proven Insights

-

Slow or Stalled Reactions: If the reaction is sluggish, this could be due to poor catalyst activity or the presence of catalyst poisons. Nitrogen-containing heterocycles can sometimes act as inhibitors by coordinating to the palladium surface.[8] In such cases, increasing the catalyst loading or switching to a different grade of catalyst may be beneficial. Ensure the hydrogen delivery is adequate and that the stirring is vigorous enough to ensure good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).

-

Incomplete Reaction: If the reaction stalls before completion, it is advisable to filter off the old catalyst and add a fresh batch rather than trying to "top up" the catalyst in the reaction mixture.

-

Side Reactions: While the 2-methoxypyrimidine ring is generally stable to these conditions, highly activated heterocyclic rings can sometimes undergo reduction. If this is observed, reducing the reaction temperature or pressure may help to improve selectivity. The use of catalyst poisons, such as pyridine or diphenylsulfide, can sometimes be employed to selectively reduce one functional group in the presence of another, though this is less common for Cbz deprotection.[9]

-

Work-up Challenges: The product, 4-amino-2-methoxypyrimidine, is a relatively polar compound. Ensure that during extraction and purification, appropriate solvent systems are used to avoid product loss.

Conclusion

The catalytic hydrogenation of Benzyl N-(2-methoxypyrimidin-4-yl)carbamate is a reliable and efficient method for the synthesis of 4-amino-2-methoxypyrimidine. By understanding the underlying mechanism, carefully selecting the reaction protocol, and adhering to strict safety procedures, researchers can consistently achieve high yields of the desired product. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for the successful execution of this important synthetic transformation.

References

-

Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47. [Link]

-

Zhang, W., et al. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation: An Entry to 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile Core of a Potent BTK Inhibitor. The Journal of Organic Chemistry. [Link]

-

Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. (n.d.). [Link]

-

Horsley, P. A., et al. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ResearchGate. [Link]

-

Cbz deprotection conditions: screening of catalysts and sources of H2. (n.d.). ResearchGate. [Link]

-

Sultane, P. R., Mete, T., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar. [Link]-Sultane-Mete/6b328a69d30032b13735a7114b0b8c8d8a7c2e39)

-

Reddymasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

-

Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

-

Sajiki, H., et al. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324. [Link]

-

Ram, S., & Spicer, L. D. (1987). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]

-

Organic Chemistry Portal. (2022). Cbz-Protected Amino Groups. [Link]

-

Kustov, A. V., et al. (2022). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Russian Journal of Physical Chemistry A, 96(10), 2130-2137. [Link]

-

Reddit. (2017). question about debenzylation of amine with Pd/C. [Link]

- Google Patents. (2016). CN105646373A - Preparation method of 4-amino-2,6-dimethoxypyrimidine.

-

Beilstein Journals. (2011). C–C (alkynylation) vs C–O (ether) bond formation under Pd/C–Cu catalysis: synthesis and pharmacological evaluation of 4-alkynylthieno[2,3-d]pyrimidines. [Link]

- Google Patents. (1991). EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.

-

ResearchGate. (2025). ChemInform Abstract: Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. total-synthesis.com [total-synthesis.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]

Using Benzyl N-(2-methoxypyrimidin-4-yl)carbamate as a pharmaceutical intermediate

Technical Application Note: Strategic Utilization of Benzyl N-(2-methoxypyrimidin-4-yl)carbamate in Medicinal Chemistry

Executive Summary & Strategic Rationale

Benzyl N-(2-methoxypyrimidin-4-yl)carbamate is a specialized, protected heterocyclic intermediate critical in the synthesis of kinase inhibitors (e.g., JAK, EGFR) and antiviral nucleoside analogs.

In drug discovery, the free amine of 2-methoxy-4-aminopyrimidine is often problematic due to:

-

Ambident Nucleophilicity: Competition between the exocyclic amine (N4) and ring nitrogens (N1/N3) during alkylation or acylation reactions.

-

Solubility Issues: Free aminopyrimidines often exhibit poor solubility in organic solvents, hampering process scale-up.

-

Oxidative Instability: The electron-rich exocyclic amine is prone to oxidation during extended storage.

The Solution: Masking the amine with a Benzyloxycarbonyl (Cbz) group creates a robust intermediate. The Cbz group provides steric bulk to direct regioselectivity, enhances lipophilicity for better solubility in DCM/THF, and is orthogonally removable via catalytic hydrogenolysis, preserving sensitive functionalities (like the 2-methoxy group) that might degrade under the acidic conditions required for Boc deprotection.

Physicochemical Profile

| Property | Data | Notes |

| IUPAC Name | Benzyl N-(2-methoxypyrimidin-4-yl)carbamate | |

| Molecular Formula | C₁₃H₁₃N₃O₃ | |

| Molecular Weight | 259.26 g/mol | |

| Appearance | White to Off-white Crystalline Solid | High purity forms crystallize readily. |

| Solubility | Soluble: DMSO, DMF, DCM, THFInsoluble: Water, Hexanes | Excellent for organic phase reactions. |

| Stability | Stable at RT (stored dessicated). | Avoid strong acids (hydrolysis of methoxy). |

| CAS (Base Amine) | 2808-91-1 (2-methoxy-4-aminopyrimidine) | Precursor reference. |

Synthetic Workflow & Mechanism

The utility of this intermediate lies in its role within a protection-functionalization-deprotection cycle. The diagram below illustrates the workflow for synthesizing a kinase inhibitor scaffold, highlighting the "Masking" strategy.

Figure 1: Strategic workflow utilizing Cbz-protection to modulate pyrimidine reactivity during multi-step synthesis.

Detailed Experimental Protocols

Protocol A: Synthesis of Benzyl N-(2-methoxypyrimidin-4-yl)carbamate

Objective: To selectively protect the exocyclic amine without bis-acylation.

Reagents:

-

Benzyl chloroformate (Cbz-Cl) (1.2 equiv)

-

Pyridine (3.0 equiv) or Na₂CO₃ (2.5 equiv)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with 2-methoxy-4-aminopyrimidine and anhydrous DCM (0.2 M concentration).

-

Base Addition: Add Pyridine (or suspended Na₂CO₃) and cool the mixture to 0°C under an inert atmosphere (N₂ or Ar).

-

Expert Insight: Cooling is critical. Exothermic addition of Cbz-Cl at room temperature can lead to bis-Cbz protection (imide formation).

-

-

Acylation: Dropwise add Benzyl chloroformate over 30 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

-

Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography.

Validation Criteria:

-

1H NMR (DMSO-d6): Look for the diagnostic benzyl benzylic protons (~5.15 ppm, s, 2H) and the methoxy singlet (~3.85 ppm, s, 3H). The amide NH should appear broad >10 ppm.

Protocol B: Catalytic Hydrogenolysis (Deprotection)

Objective: To remove the Cbz group under neutral conditions, preserving the acid-sensitive 2-methoxy group (which can hydrolyze to a ketone/uracil derivative in strong acid).

Reagents:

-

Cbz-Protected Intermediate

-

10% Palladium on Carbon (Pd/C) (10 wt% loading)

-

Methanol or Ethanol (degassed)

-

Hydrogen Gas (Balloon or 1 atm)

Procedure:

-

Dissolution: Dissolve the intermediate in Methanol (0.1 M).

-

Note: If solubility is poor, add a co-solvent like THF (up to 20%).

-

-

Catalyst Addition: Carefully add 10 wt% Pd/C under an argon blanket. (Caution: Pyrophoric wet catalyst).

-

Hydrogenation: Purge the vessel with H₂ gas (balloon pressure is sufficient). Stir vigorously at RT for 2–12 hours.

-

Monitoring: Monitor for the disappearance of the starting material and the evolution of CO₂ (though not visible in balloon setups, the reaction generates Toluene and CO₂).

-

Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate to obtain the free amine.

Expert Insight: Do not use acid (HCl/AcOH) during this hydrogenation if you wish to retain the 2-methoxy group. Acidic conditions can facilitate the hydrolysis of the methoxy ether to the 2-hydroxy (keto) tautomer.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Bis-acylation (Imide formation) | Temperature too high during Cbz-Cl addition; Excess base. | Maintain 0°C during addition. Use stoichiometric base. If formed, treat with mild NaOH/MeOH to hydrolyze the second Cbz group selectively. |

| Low Yield in Deprotection | Catalyst poisoning (S or N species). | Ensure starting material is free of thiols. Increase catalyst loading to 20 wt% or use Pd(OH)₂ (Pearlman's catalyst). |

| Loss of Methoxy Group | Acid contamination or excessive heat. | Ensure neutral pH during workup. Avoid heating >50°C in protic solvents. |

| Poor Solubility | High crystallinity of the carbamate. | Use DMF or NMP as co-solvents for reactions; use warm THF for transfers. |

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Standard reference for Cbz stability and deprotection mechanisms).

-

Selvam, T. P., et al. (2012). "Pyrimidines as a privileged scaffold in cancer drug discovery." Recent Patents on Anti-Cancer Drug Discovery. (Context on 2-methoxy-4-aminopyrimidine pharmacophores).

- Lovering, F., et al. (2009). "Cbz-Protection of Aminopyrimidines: Regiocontrol in Synthesis." Tetrahedron Letters.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 280891, 2-methoxypyridin-4-amine (Analogous scaffold data).

-

Agrawal, A., et al. (2020). "Recent Advances in Pyrimidine-Based Drugs." Molecules. (Comprehensive review of pyrimidine pharmaceutical applications).

Sources

- 1. Benzyl [2-(5-hydroxy-4-{[2-(2-methoxypyridin-4-yl)ethyl]carbamoyl}-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl]carbamate | C24H27N5O6 | CID 155804520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxypyridin-4-amine | C6H8N2O | CID 280891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cbz-Protected Amino Groups [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-Cbz Pyrimidine Deprotection

Introduction: The "Deceptive" Pyrimidine Challenge

Removing a Carbobenzyloxy (Cbz/Z) group is typically a routine operation in organic synthesis, often achieved via standard catalytic hydrogenolysis (

Why? Pyrimidines are not passive scaffolds. They are electron-deficient heteroaromatics with basic ring nitrogens capable of:

-

Catalyst Poisoning: The lone pairs on ring nitrogens (

, -

Over-Reduction: The 5,6-double bond of the pyrimidine ring is susceptible to hydrogenation, leading to dihydropyrimidine impurities.

-

Solubility Issues: Polar nucleobases often crash out in non-polar solvents, while polar protic solvents (MeOH) may not prevent aggregation.

This guide provides a logic-driven troubleshooting pathway to resolve these specific failures.

Part 1: Diagnostic Decision Tree

Before altering conditions, diagnose the failure mode using the workflow below.

Figure 1: Logic flow for diagnosing and correcting N-Cbz deprotection failures.

Part 2: Troubleshooting Hydrogenolysis (The "Stalled" Reaction)

Scenario: You are using 10% Pd/C in Methanol under

Root Cause: Catalyst Poisoning

The pyrimidine ring nitrogens (basic amines) bind to the active Pd sites, effectively "poisoning" the catalyst. This is more prevalent in Cytosine derivatives.

Solution A: The "Acidic Spike" Strategy

Protonating the ring nitrogen prevents it from coordinating to the metal surface.

-

Protocol: Add 1.0–2.0 equivalents of HCl (1M in MeOH) or Acetic Acid to the reaction mixture.

-

Why it works: The protonated pyrimidine (

) has no available lone pair to bind Pd, allowing the Cbz group to access the catalyst surface [1].

Solution B: Pearlman’s Catalyst ( )

If Pd/C fails, switch to Pearlman's Catalyst.[1]

-

Protocol: Use 10-20 wt% of

. -

Why it works: Pearlman's catalyst is significantly more active and less susceptible to amine poisoning than standard Pd/C. It is the "gold standard" for difficult N-debenzylations [2].

Part 3: Troubleshooting Over-Reduction (The "M+2" Impurity)

Scenario: The Cbz group is removed, but LCMS shows a major impurity with Mass = Product + 2. Diagnosis: You have reduced the 5,6-double bond of the pyrimidine ring, forming a dihydropyrimidine. This is irreversible.

Solution: Catalytic Transfer Hydrogenation (CTH)

Avoid molecular hydrogen (

Protocol: CTH with Cyclohexene

-

Solvent: Ethanol or Methanol (degassed).

-

Catalyst: 10% Pd/C (10 wt% loading).

-

Reagent: Add Cyclohexene (10–20 equivalents) or 1,4-Cyclohexadiene .

-

Condition: Reflux for 1–4 hours.

-

Mechanism: The catalyst extracts hydrogen from cyclohexene (driving aromatization to benzene) and transfers it to the Cbz group. The kinetic barrier for reducing the Cbz group is lower than that of the pyrimidine double bond, offering high chemoselectivity [3].

Part 4: Chemical Alternatives (When Hydrogenation is Impossible)

If your molecule contains halogens (Cl, Br, I) or sulfur, hydrogenation will cause dehalogenation or catalyst death. You must use chemical deprotection.

Option 1: The "Silver Bullet" – TMSI (Iodotrimethylsilane)

TMSI cleaves carbamates under neutral/mildly acidic conditions via a silyl-assisted mechanism. It is highly effective for N-Cbz pyrimidines where acidic hydrolysis (HBr/AcOH) might cleave the glycosidic bond (in nucleosides).

In Situ Protocol (Cheaper & Safer than neat TMSI):

-

Solvent: Dry Acetonitrile (MeCN).

-

Reagents: Add NaI (4.0 equiv) followed by TMSCl (4.0 equiv). This generates TMSI in situ.

-

Addition: Add substrate. Stir at RT for 2–6 hours.

-

Quench: Cool to 0°C, add MeOH, then aqueous Sodium Thiosulfate (to remove iodine color).

-

Note: This method is anhydrous and avoids the harshness of HBr [4].

Option 2: The "Modern" Approach – AlCl3 / HFIP

A recently developed method (2024) utilizing the Lewis acidity of Aluminum Chloride enhanced by the ionizing power of Hexafluoroisopropanol (HFIP).

Protocol:

-

Reagent: Add

(3.0 equiv). -

Condition: Stir at Room Temperature.

-

Advantage: This method is chemoselective, sparing benzyl ethers and other sensitive groups while removing N-Cbz cleanly [5].

Part 5: Summary of Conditions

| Failure Mode | Recommended Method | Reagents | Key Advantage |

| Catalyst Poisoning | Acidic Hydrogenolysis | Prevents N-coordination to Pd. | |

| Stubborn Substrate | Pearlman's Catalyst | Higher catalytic activity.[1] | |

| Over-Reduction | Transfer Hydrogenation | Pd/C, Cyclohexene | Kinetic selectivity for Cbz over C=C. |

| Halogen Sensitivity | Silyl Dealkylation | TMSCl + NaI (in situ TMSI) | Neutral conditions; no dehalogenation. |

| Acid Sensitive | Lewis Acid / HFIP | Mild, RT, avoids strong Brønsted acids. |

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard text for acid-doping strategy).

-

Pearlman, W. M. (1967). Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts. Tetrahedron Letters, 8(17), 1663–1664. (Original description of Pd(OH)2 activity).

-

Anwer, M. K., & Spatola, A. F. (1980). An Advantageous Method for the Deprotection of N-Benzyloxycarbonylamino Acids and Peptides by Catalytic Transfer Hydrogenation. Synthesis, 1980(11), 929–932.

-

Lott, R. S., Chauhan, V. S., & Stammer, C. H. (1979). Trimethylsilyl iodide as a peptide deblocking agent. Journal of the Chemical Society, Chemical Communications, (11), 495–496.

-

Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Journal of Organic Chemistry, 89, 5665-5674.[4] [4]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Benzyl N-(2-methoxypyrimidin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a detailed protocol for the safe disposal of Benzyl N-(2-methoxypyrimidin-4-yl)carbamate, a compound that, while not extensively characterized in publicly available safety literature, belongs to chemical families with known hazard profiles. By understanding the risks associated with its constituent carbamate and pyrimidine moieties, we can establish a robust and scientifically sound disposal plan.

Hazard Identification: A Structurally-Based Risk Assessment

-

Carbamate Group: Carbamate-containing compounds, particularly those used as pesticides, are regulated by the U.S. Environmental Protection Agency (EPA) as hazardous wastes under the Resource Conservation and Recovery Act (RCRA) due to their toxicity.[1] The primary mode of action for many carbamates involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function. Disposal of these compounds requires specific treatment standards to mitigate risks to human health and the environment.[1][2] Alkaline hydrolysis is a recognized method for the degradation of carbamate pesticides.[3]

-

Pyrimidine Moiety: Pyrimidine derivatives can exhibit a range of hazardous properties. Depending on the specific substitutions, they can be flammable, harmful if swallowed, and may cause severe skin and eye damage.[4] Some are classified as harmful upon ingestion, skin contact, or inhalation.[5][6]

-

Benzyl Carbamate (Structural Analog): The structurally related compound, benzyl carbamate, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7]

Given these potential hazards, Benzyl N-(2-methoxypyrimidin-4-yl)carbamate must be treated as a hazardous substance requiring specialized disposal procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Benzyl N-(2-methoxypyrimidin-4-yl)carbamate in any capacity, including preparation for disposal, all personnel must be equipped with the appropriate PPE. All handling should occur within a certified chemical fume hood.

| PPE Item | Specification | Rationale |

| Gloves | Chemical-resistant nitrile or neoprene gloves.[4] | To prevent skin contact with the potentially corrosive and toxic compound. |

| Eye Protection | Tightly fitting safety goggles and a face shield.[4] | To protect against splashes and potential vapors that could cause severe eye damage. |

| Lab Coat | Flame-resistant lab coat.[4] | To shield against chemical splashes and potential fire hazards associated with pyrimidine derivatives. |

| Respiratory | Use only in a well-ventilated area or fume hood.[7] | To prevent inhalation of any dusts or vapors, which may cause respiratory irritation.[7] |

Waste Segregation and Collection: Preventing Cross-Contamination

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.

Step-by-Step Waste Collection Protocol:

-

Designate a Waste Container: All solid and liquid waste containing Benzyl N-(2-methoxypyrimidin-4-yl)carbamate must be collected in a dedicated, clearly labeled hazardous waste container.[4][8]

-

Container Material: The container should be constructed of a compatible material, such as high-density polyethylene, to prevent degradation.[4]

-

Labeling: The container must be clearly and indelibly labeled with "Hazardous Waste" and the full chemical name: "Benzyl N-(2-methoxypyrimidin-4-yl)carbamate".[4][8]

-

Waste Segregation:

-

Container Management: Keep the waste container tightly sealed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials like oxidizing agents.[4]

Spill and Decontamination Procedures

In the event of a spill, a swift and appropriate response is necessary to mitigate exposure and environmental contamination.

Small Spill Cleanup (within a chemical fume hood):

-

Ensure PPE: Confirm that you are wearing the appropriate personal protective equipment as outlined in Section 2.[4]

-

Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[4][7]

-

Collection: Carefully collect the absorbent material using non-sparking tools and place it into the designated hazardous waste container.[4]

-

Decontamination: Wipe down the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.

-

Ventilation: Allow the area to ventilate thoroughly before resuming work.

Disposal Protocol: Adherence to Regulatory Standards

Due to the hazardous nature of carbamates, this compound cannot be disposed of via standard laboratory drains or as regular solid waste.[8]

Core Disposal Directive:

The primary and mandatory disposal route for Benzyl N-(2-methoxypyrimidin-4-yl)carbamate is through a licensed hazardous waste disposal company.[8] These companies are equipped to handle and treat hazardous chemicals in accordance with federal and local regulations. The most probable disposal method for carbamate waste is high-temperature incineration, which ensures the complete destruction of the toxic organic molecule.

Operational Plan:

-

Waste Accumulation: Follow the waste segregation and collection procedures outlined in Section 3.

-

Contact Environmental Health & Safety (EHS): When your waste container is ready for pickup, contact your institution's EHS department. They will coordinate with a licensed hazardous waste contractor for proper disposal.

-

Documentation: Ensure all necessary waste manifests and documentation are completed as required by your institution and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Benzyl N-(2-methoxypyrimidin-4-yl)carbamate.

Caption: Workflow for the Safe Disposal of Benzyl N-(2-methoxypyrimidin-4-yl)carbamate.

References

- Benchchem. Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine.

- Lawless, E.W., Ferguson, T.L., & Meiners, A.F. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA-670/2-75-057. U.S. Environmental Protection Agency.

- Sigma-Aldrich. (2025, May 12). Safety Data Sheet.

- U.S. Environmental Protection Agency. (2011, August 12). EPA Issues Rule on Carbamate Wastes.

- Fisher Scientific. (2009, September 22). Safety Data Sheet: Benzyl carbamate.

- U.S. Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes.

- Benchchem. Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals.

- Apollo Scientific. (2023, July 5). Safety Data Sheet: Benzyl carbamate.

- Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet: N-Benzyl-4-methoxyaniline.

- Fisher Scientific. (2025, December 18). Safety Data Sheet: 5-Amino-2-methoxypyridine.

- s d fine-chem limited. (n.d.). GHS Safety Data Sheet: BENZYL CARBAMATE.

Sources

- 1. epa.gov [epa.gov]

- 2. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Personal Protective Equipment (PPE) & Safety Logistics: Benzyl N-(2-methoxypyrimidin-4-yl)carbamate

Part 1: Emergency Overview & Hazard Identification

Operational Status: Treat as Potent Pharmaceutical Intermediate (OEB 3) Physical State: Solid (Powder/Crystalline) Solubility Profile: Soluble in DMSO, Dichloromethane (DCM), Ethyl Acetate.

Risk Assessment (Precautionary Principle)

As specific toxicological data for Benzyl N-(2-methoxypyrimidin-4-yl)carbamate is limited in public registries, this protocol applies the Precautionary Principle . We derive hazards from its structural pharmacophores: the benzyl carbamate moiety (known irritant) and the aminopyrimidine core (common in bioactive kinase inhibitors).

| Hazard Class | GHS Code | Description | Operational Implication |

| Acute Toxicity | H302 | Harmful if swallowed.[1][2][3] | Zero-tolerance for dust generation outside containment.[1][4] |

| Skin Irritation | H315 | Causes skin irritation.[3][4][5] | Double-gloving is mandatory to prevent contact dermatitis. |

| Eye Irritation | H319 | Causes serious eye irritation.[2][3][4] | Goggles required; safety glasses are insufficient for powders. |

| STOT-SE | H335 | May cause respiratory irritation.[2][3][4][5] | All weighing/transfer must occur under Local Exhaust Ventilation (LEV). |

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix dictates the required PPE based on the task and the solvent system used.[4] Standard nitrile gloves are insufficient for all solvents.

Task-Based PPE Selection Table

| Operation | Respiratory Protection | Hand Protection (Inner/Outer) | Eye/Face Protection | Body Protection |

| Weighing Solids (<10g) | Fume Hood (Sash <18") OR N95/P100 Mask | Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff) | Chemical Safety Goggles (Indirect Vent) | Lab Coat (Cotton/Poly) + Tyvek Sleeves |

| Reaction Setup (in DMSO/MeOH) | Fume Hood (Mandatory) | Inner: NitrileOuter: Neoprene or Thicker Nitrile (>8 mil) | Safety Goggles | Lab Coat + Chemical Apron |

| Reaction Setup (in DCM/Chloroform ) | Fume Hood (Mandatory) | Inner: NitrileOuter: Silver Shield / Laminate | Face Shield + Goggles | Lab Coat + Chemical Apron |

| Spill Cleanup (Solid) | Full-Face Respirator (P100 Cartridge) | Inner: NitrileOuter: Heavy Duty Butyl/Viton | Face Shield + Goggles | Tyvek Coverall (Type 5/6) |

Expert Insight: Why Silver Shield for DCM?

Scientific Rationale: Benzyl carbamates are frequently dissolved in halogenated solvents (Dichloromethane) for deprotection or coupling. Nitrile gloves degrade in <2 minutes upon contact with DCM. You must use Laminate (Silver Shield/Norfoil) gloves for any step involving halogenated solvents to prevent "breakthrough" exposure, which carries the dissolved carbamate directly through the skin.

Part 3: Operational Protocols

Workflow: Safe Weighing & Transfer

Objective: Prevent inhalation of airborne particulates.

-

Engineering Control: Verify Fume Hood flow rate is 80–100 fpm .

-

Static Control: Use an antistatic gun or ionizer bar on the balance. Carbamate powders are often electrostatic and "jump."

-

Transfer:

-

Do NOT use a spatula directly from the stock bottle.

-

Pour a small amount into a secondary weigh boat inside the hood.

-

Weigh into a tared vial.

-

Wipe Down: Wipe the exterior of the vial with a damp Kimwipe (methanol-dampened) before removing it from the hood.

-

Workflow: Reaction Monitoring (TLC/LCMS)

Objective: Prevent contamination of common areas.

-

The "Dirty Hand" Rule: Designate one hand (usually the non-dominant) as "dirty" (handles the reaction vessel) and one as "clean" (handles the pipette bulb/computer).

-

Transport: Never carry a TLC plate or LCMS vial in your hand across the lab. Use a secondary container (beaker or rack) to transport samples from Hood to Instrument.

Part 4: Spill Response & Disposal Logistics

Spill Response Logic (Graphviz Diagram)

Figure 1: Decision logic for spill response. Note the critical differentiation for halogenated solvents requiring specific glove materials.

Disposal Specifications

-

Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in Solid Hazardous Waste (Yellow bag/bin). Do not use regular trash.

-

Liquid Waste:

-

If dissolved in DCM: Halogenated Organic Waste stream.

-

If dissolved in DMSO/Methanol: Non-Halogenated Organic Waste stream.

-

Labeling: Tags must explicitly list "Benzyl N-(2-methoxypyrimidin-4-yl)carbamate" to ensure safe downstream incineration.

-

References

-

PubChem. Benzyl carbamate (Compound Summary). National Library of Medicine.[6] Retrieved February 21, 2026, from [Link]

-

Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved February 21, 2026, from [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. aaronchem.com [aaronchem.com]

- 3. download.basf.com [download.basf.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Benzyl (4-methoxyphenyl)carbamate | C15H15NO3 | CID 2194922 - PubChem [pubchem.ncbi.nlm.nih.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.